4-Methyl-4-phenylimidazolidin-2-one

CAS No.: 5062-77-1

Cat. No.: VC2899501

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5062-77-1 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 4-methyl-4-phenylimidazolidin-2-one |

| Standard InChI | InChI=1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |

| Standard InChI Key | GPSGRRNYZJYVQT-UHFFFAOYSA-N |

| SMILES | CC1(CNC(=O)N1)C2=CC=CC=C2 |

| Canonical SMILES | CC1(CNC(=O)N1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Molecular Characterization

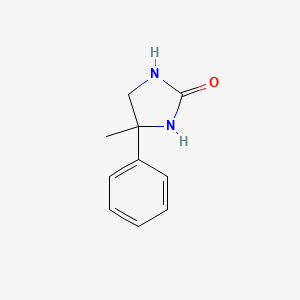

4-Methyl-4-phenylimidazolidin-2-one is characterized by a five-membered imidazolidinone ring with a methyl and phenyl group at the 4-position. The compound has a molecular formula of C10H12N2O and a molecular weight of 176.21 g/mol . Its structure features a urea-like functional group that contributes significantly to its chemical reactivity and biological properties.

Identification Parameters

The compound is uniquely identified through several standardized parameters as detailed in Table 1:

| Parameter | Value |

|---|---|

| CAS Registry Number | 5062-77-1 |

| InChI | InChI=1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |

| InChIKey | GPSGRRNYZJYVQT-UHFFFAOYSA-N |

| SMILES | CC1(CNC(=O)N1)C2=CC=CC=C2 |

| European Community (EC) Number | 830-039-6 |

Table 1: Identification parameters for 4-Methyl-4-phenylimidazolidin-2-one

Physical and Chemical Properties

Physical Properties

4-Methyl-4-phenylimidazolidin-2-one possesses specific physical properties that influence its handling, storage, and application in chemical processes. The compound is typically preserved under controlled temperature conditions of 2-8°C to maintain stability . Its physical state at room temperature and other organoleptic properties are critical for its identification and quality assessment.

Computed Chemical Properties

Computational chemistry tools have provided valuable insights into the chemical properties of this compound, as summarized in Table 2:

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 0.9 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 176.094963011 Da | Computed by PubChem 2.1 |

Table 2: Computed chemical properties of 4-Methyl-4-phenylimidazolidin-2-one

These properties provide insights into the compound's potential behavior in biological systems, particularly its lipophilicity (XLogP3-AA), which influences membrane permeability, and its hydrogen bonding capabilities, which affect its interactions with biological macromolecules.

Synthesis and Characterization

Synthetic Approaches

The synthesis of 4-substituted imidazolidin-2-ones, including 4-Methyl-4-phenylimidazolidin-2-one, has been reported through acid-catalyzed reactions. According to research, one effective approach involves the reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles . This method is advantageous due to its excellent regioselectivity, readily available starting materials, and straightforward procedure.

Reaction Mechanism and Regioselectivity

The formation of 4-substituted imidazolidin-2-ones, rather than their 5-substituted counterparts, occurs via a specific reaction pathway. The mechanism proposed in recent literature involves the formation of an oxonium cation followed by intramolecular cyclization to produce 5-methoxyimidazolidine-2-one . Subsequent acid-promoted elimination of methanol generates an iminium cation, which can undergo further transformations.

The regioselectivity favoring 4-substitution has been rationalized through quantum chemistry calculations. According to these studies, while the relative energy of the intermediate leading to 5-substitution is lower, the transition state energy for the reaction pathway leading to 4-substitution is approximately 5 kcal/mol lower . Following the Curtin–Hammett principle, this lower activation energy explains the preferential formation of 4-substituted imidazolidin-2-ones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the 4-substitution pattern in imidazolidin-2-ones. The chemical shifts of methyne and methylene protons for 4- and 5-substituted imidazolidin-2-ones differ notably, allowing for structural verification . In particular, 2D NMR correlation experiments, including 1H-1H COSY, NOESY, 1H-13C HSQC, and 1H-13C HMBC, have been employed to confirm the substitution pattern.

For example, in 1D NOESY experiments, selective excitation of ortho-protons of the aryl fragment has demonstrated NOE interactions with methylene group protons, providing clear evidence for 4-substitution .

| Hazard Category | Classification | GHS Statement | Pictogram |

|---|---|---|---|

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | Warning |

Table 3: GHS hazard classification for 4-Methyl-4-phenylimidazolidin-2-one

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume